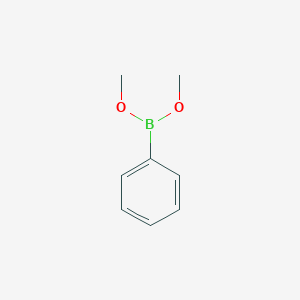

Boronic acid, phenyl-, dimethyl ester

描述

Boronic acid, phenyl-, dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Dimethyl phenylboronate, also known as dimethoxy(phenyl)borane or boronic acid, phenyl-, dimethyl ester, is a boron-containing compound. Boron compounds are generally known for their ability to form stable covalent bonds with other atoms, making them useful in a variety of chemical reactions .

Mode of Action

It’s known that boron compounds, including boronic acids and their esters, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and c–c bond formations . These transformations can lead to significant changes in the molecular structure and properties of the compound .

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of dimethyl phenylboronate may be influenced by its stability in aqueous environments .

Result of Action

The ability of boron compounds to form stable covalent bonds can result in significant changes in the molecular structure and properties of the compound, potentially leading to various biological effects .

Action Environment

The action, efficacy, and stability of dimethyl phenylboronate can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water can affect their bioavailability and, consequently, their biological activity . Additionally, the Suzuki–Miyaura coupling, a reaction in which boron compounds can participate, is known for its mild and functional group tolerant conditions , suggesting that the reaction environment can significantly influence the action of dimethyl phenylboronate.

生化分析

Biochemical Properties

Dimethyl phenylboronate plays a significant role in biochemical reactions. It is often used as a boron reagent in organic synthesis, participating in phenyl boron heterocycle reactions and reduction coupling reactions .

Cellular Effects

The effects of Dimethyl phenylboronate on various types of cells and cellular processes are complex and multifaceted. It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl phenylboronate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Dimethyl phenylboronate can vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique chemical properties and biological activities. Among these, Boronic acid, phenyl-, dimethyl ester (also known as dimethyl phenylboronate) is notable for its versatility in biochemical applications, particularly in the development of therapeutic agents and as a tool in chemical biology.

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications. The dimethyl ester of phenylboronic acid enhances its stability and solubility, making it suitable for biological assays and therapeutic formulations. The compound has the molecular formula and a molecular weight of 165.08 g/mol .

Target Interaction : Dimethyl phenylboronate interacts with various biomolecules through its boron atom, which can form stable complexes with hydroxyl groups present in sugars and other biomolecules. This interaction is crucial for its role in sensing applications, particularly for glucose and fructose .

Biochemical Pathways : The compound is involved in several biochemical reactions, including the Suzuki–Miyaura coupling, which is essential for carbon-carbon bond formation in organic synthesis. Additionally, it has been shown to act as an inhibitor against certain enzymes, including beta-lactamases, which are critical in antibiotic resistance .

In Vitro Studies

Dimethyl phenylboronate has demonstrated various biological activities:

- Enzyme Inhibition : It has been reported to inhibit metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in bacterial strains. The inhibition potency varies among different MBLs, with IC50 values ranging from 20 µM to 132 µM depending on the specific enzyme .

- Cellular Effects : Studies indicate that this compound can influence cell signaling pathways and gene expression. For example, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes .

- Sensing Applications : The ability of boronic acids to form stable complexes with sugars allows them to be used as sensors for glucose and fructose detection. The binding interaction leads to measurable changes in fluorescence intensity, making them effective in biosensing technologies .

Case Studies

Several studies highlight the practical applications of dimethyl phenylboronate:

- Antibiotic Synergy : Research has demonstrated that dimethyl phenylboronate can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting beta-lactamases .

- Metabolic Regulation : In metabolic studies, boronic acids have been shown to modulate pathways related to glucose metabolism, potentially providing therapeutic avenues for conditions like diabetes .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

科学研究应用

Organic Synthesis

Reagents and Catalysts:

Boronic acids and their esters are widely used as reagents in organic synthesis. They serve as versatile intermediates for the formation of carbon-carbon bonds through cross-coupling reactions. The phenyl boronic acid dimethyl ester can participate in:

- Suzuki Coupling Reactions: This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds. The dimethyl ester enhances solubility and stability during these reactions, making it a valuable reagent .

- Borylation Reactions: The compound is utilized in Miyaura borylation, where it reacts with aryl halides to form aryl boronates, which can be further transformed into various functional groups .

Dynamic Click Chemistry:

Recent advancements have highlighted the use of boronic acids in dynamic click chemistry, particularly in the formation of reversible covalent bonds. This has applications in:

- Supramolecular Chemistry: The ability to form and break bonds reversibly allows for the creation of dynamic materials that can respond to environmental changes .

- Polymer Science: Boronic acid-based dynamic networks have been developed for self-healing materials and responsive hydrogels, leveraging the unique properties of boron chemistry .

Medicinal Chemistry

Boronic acids have emerged as important components in drug development due to their biological activities:

- Anticancer Agents: Compounds containing boronic acid moieties have shown promise as anticancer agents by inhibiting proteasomes (e.g., bortezomib). The modification of existing drugs with boronic acid groups has been found to enhance their selectivity and efficacy against cancer cells .

- Antibacterial and Antiviral Applications: Boronic acids exhibit potential as antibacterial and antiviral agents. Their ability to form stable complexes with diols makes them suitable for developing sensors and drug delivery systems .

Materials Science

The unique properties of boronic acids allow their application in materials science:

- Hydrogels: Boronate ester hydrogels are notable for their dynamic properties, which enable them to undergo reversible gelation and degradation. These materials have potential applications in drug delivery systems where controlled release is crucial .

- Self-Healing Materials: Research has demonstrated that polymers incorporating boronic acids can exhibit self-healing properties due to the reversible nature of boronate bond formation, making them suitable for applications in coatings and structural materials .

Case Study 1: Anticancer Drug Development

A study focused on modifying existing anticancer drugs by incorporating phenyl boronic acid dimethyl ester into their structure. The results indicated enhanced cytotoxicity against multiple myeloma cells compared to unmodified drugs. This highlights the potential of boronic acids in improving therapeutic efficacy through molecular modification .

Case Study 2: Development of Self-Healing Polymers

Research conducted by Manas-Zloczower et al. explored the synthesis of self-healing polymers using boronate chemistry. The resulting materials demonstrated mechanical properties comparable to traditional thermosets while being capable of healing upon exposure to moisture, showcasing practical applications in coatings and adhesives .

属性

IUPAC Name |

dimethoxy(phenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJJGCCNUPJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158896 | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-35-7 | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。